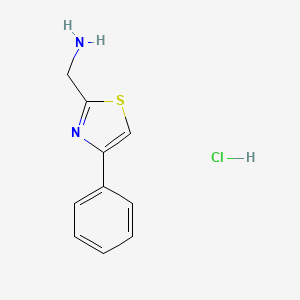

(4-Phenylthiazol-2-yl)methanamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(4-phenyl-1,3-thiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.ClH/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKCELLWMIJOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91818-69-8 | |

| Record name | 2-Thiazolemethanamine, 4-phenyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91818-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Whitepaper: (4-Phenylthiazol-2-yl)methanamine Hydrochloride

This comprehensive technical guide details the chemical identity, synthesis, and medicinal chemistry applications of (4-Phenylthiazol-2-yl)methanamine hydrochloride .

CAS 1443424-64-3

Executive Summary

(4-Phenylthiazol-2-yl)methanamine hydrochloride is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive small molecules. Characterized by a 2-aminomethylthiazole core decorated with a 4-phenyl substituent, this scaffold serves as a robust pharmacophore in kinase inhibitors, histone deacetylase (HDAC) inhibitors, and antagonists of the MyD88 signaling pathway.

This guide provides a definitive technical profile, including validated synthetic routes, physicochemical properties, and handling protocols designed for research environments.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | (4-Phenyl-1,3-thiazol-2-yl)methanamine hydrochloride |

| CAS Number | 1443424-64-3 |

| Molecular Formula | C₁₀H₁₀N₂S · HCl |

| Molecular Weight | 226.72 g/mol (Salt); 190.26 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (>10 mg/mL); Insoluble in non-polar solvents (Hexane, Toluene) |

| Acidity (pKa) | ~8.5–9.0 (Amine conjugate acid); ~2.5 (Thiazole nitrogen) |

| H-Bond Donors | 3 (Ammonium form) |

| H-Bond Acceptors | 2 (Thiazole N, S) |

Structural Analysis

The molecule features three distinct functional domains critical for ligand-protein binding:

-

Primary Amine (Cationic Head): At physiological pH, the aminomethyl group is protonated (

), providing a key ionic interaction point for aspartate/glutamate residues in protein binding pockets.[1] -

Thiazole Core (Linker/Spacer): A rigid, aromatic 5-membered ring that orients the phenyl and amine groups.[1] The thiazole nitrogen (

) acts as a weak hydrogen bond acceptor.[1] -

Phenyl Ring (Lipophilic Tail): Provides hydrophobic bulk and potential for

stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine).[1]

Synthetic Methodology

While direct condensation of 2-bromoacetophenone and 2-aminoethanethioamide is theoretically possible, it often leads to polymerization. The Protected Hantzsch Thiazole Synthesis is the industry-standard protocol for high-purity isolation.

Reaction Scheme (Graphviz)

Figure 1: Two-step synthesis via Hantzsch cyclization followed by acidolytic deprotection.

Detailed Protocol

Step 1: Hantzsch Cyclization

-

Reagents: Dissolve 2-bromoacetophenone (1.0 eq) and N-Boc-glycinethioamide (1.1 eq) in anhydrous Ethanol (0.5 M concentration).

-

Reaction: Heat the mixture to reflux (

) for 3 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the bromide.[1] -

Workup: Cool to room temperature. Concentrate in vacuo.[1] Resuspend the residue in Ethyl Acetate and wash with saturated

to remove hydrobromic acid byproducts.[1] Dry organic layer over -

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient) yields the Boc-protected intermediate.[1]

Step 2: Deprotection & Salt Formation [1]

-

Reaction: Dissolve the Boc-intermediate in minimal Dichloromethane (DCM). Add 4M HCl in 1,4-Dioxane (5.0 eq) dropwise at

. -

Aging: Allow to warm to room temperature and stir for 2–4 hours. A white precipitate should form.[1]

-

Isolation: Dilute with Diethyl Ether (

) to maximize precipitation. Filter the solid under inert atmosphere (nitrogen).[1] -

Drying: Wash the filter cake with cold ether and dry under high vacuum to yield (4-Phenylthiazol-2-yl)methanamine hydrochloride as a hygroscopic solid.

Medicinal Chemistry Applications

Pharmacophore Mapping

This compound is a "privileged scaffold" fragment.[1] Its utility stems from its ability to bridge hydrophilic and hydrophobic pockets within an enzyme active site.[1]

Figure 2: Pharmacophore features of the 2-aminomethyl-4-phenylthiazole scaffold.

Key Therapeutic Areas

-

Kinase Inhibition: The aminomethyl group often mimics the ribose or phosphate-binding region of ATP, while the phenyl-thiazole core occupies the hydrophobic specificity pocket.[1]

-

HDAC Inhibitors: Used as a "cap group" linker in the design of Histone Deacetylase inhibitors, connecting the zinc-binding group (ZBG) to the surface recognition domain.[1]

-

MyD88 Dimerization Inhibitors: Derivatives of this scaffold have shown efficacy in disrupting the MyD88 signaling pathway, relevant for acute lung injury and inflammation models.[1]

Handling, Stability & Safety

Storage & Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store in a tightly sealed vial within a desiccator at -20°C for long-term stability.

-

Solution Stability: Solutions in DMSO or water are stable for up to 24 hours at room temperature but should be frozen for longer storage to prevent hydrolysis or oxidation.[1]

Safety Profile (GHS Classifications)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood to avoid inhalation of dust.[1]

References

-

Hantzsch Thiazole Synthesis Mechanism & Scope: Ber. Dtsch. Chem. Ges.[1]1887 , 20, 3118.[1]

-

MyD88 Inhibitors (2-amino-4-phenylthiazole analogues): European Journal of Medicinal Chemistry, 2019 , 161, 348-362.

-

HDAC Inhibitor Design (Thiazole Linkers): Journal of Medicinal Chemistry, 2010 , 53(19), 7129–7139.[1]

-

General Thiazole Synthesis Protocols: Organic Syntheses, Coll. Vol. 3, p.735 (1955).[1]

Sources

The (4-Phenylthiazol-2-yl)methanamine Scaffold: A Privileged Motif for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Thiazole Ring in Medicinal Chemistry

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have rendered it a "privileged scaffold" – a molecular framework that is recurrently identified as a key constituent in bioactive compounds. Among the vast chemical space occupied by thiazole derivatives, the (4-Phenylthiazol-2-yl)methanamine core has emerged as a particularly fruitful starting point for the development of novel therapeutics. This guide, intended for the discerning eye of the drug discovery professional, will provide a comprehensive overview of this versatile scaffold, from its synthesis and derivatization to its diverse biological activities and the underlying mechanisms of action. We will delve into the practicalities of experimental design, offering detailed protocols and causal explanations for methodological choices, thereby equipping researchers with the knowledge to harness the full potential of this remarkable chemical entity.

I. The Strategic Advantage of the (4-Phenylthiazol-2-yl)methanamine Scaffold

The therapeutic potential of the (4-phenylthiazol-2-yl)methanamine scaffold is not a matter of serendipity; it is a direct consequence of its inherent structural and physicochemical properties. The 4-phenylthiazole moiety provides a rigid, planar core that can be strategically functionalized. The phenyl ring offers a site for substitution to modulate lipophilicity, electronic properties, and steric interactions, which are critical for tuning target affinity and selectivity. The 2-methanamine group serves as a versatile handle for the introduction of a wide array of substituents, allowing for the exploration of vast chemical space and the optimization of pharmacokinetic and pharmacodynamic profiles. This strategic combination of a readily modifiable aromatic system and a flexible linker has propelled the development of numerous compounds with significant therapeutic promise.

II. Synthesis of the (4-Phenylthiazol-2-yl)methanamine Core and Its Derivatives

The synthesis of the (4-phenylthiazol-2-yl)methanamine scaffold is a multi-step process that begins with the well-established Hantzsch thiazole synthesis. This classical method provides a robust and efficient route to the key intermediate, 4-phenylthiazol-2-amine. Subsequent functionalization of the 2-amino group via reductive amination yields the desired (4-phenylthiazol-2-yl)methanamine core.

A. Synthesis of the 4-Phenylthiazol-2-amine Intermediate

The foundational step in accessing the target scaffold is the synthesis of 4-phenylthiazol-2-amine. This is typically achieved through the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thiourea.

Experimental Protocol: Synthesis of 4-Phenylthiazol-2-amine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (0.2 mol) and 2-bromoacetophenone (0.1 mol) in ethanol (200 mL).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 4-phenylthiazol-2-amine hydrobromide, will precipitate out of solution. Filter the solid and wash with cold ethanol.

-

Neutralization: Suspend the hydrobromide salt in water and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the free base, 4-phenylthiazol-2-amine.

-

Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

B. Synthesis of (4-Phenylthiazol-2-yl)methanamine via Reductive Amination

With the 4-phenylthiazol-2-amine intermediate in hand, the crucial methanamine moiety can be introduced via reductive amination. This versatile reaction involves the condensation of the amine with an aldehyde (in this case, formaldehyde) to form an imine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of (4-Phenylthiazol-2-yl)methanamine

-

Reaction Setup: To a solution of 4-phenylthiazol-2-amine (1.0 equiv.) in a suitable solvent such as methanol or dichloromethane, add formaldehyde (1.1 equiv., typically as a 37% aqueous solution).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate N-(4-phenylthiazol-2-yl)methanimine. The progress of this step can be monitored by TLC.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equiv.), portion-wise to control the exothermic reaction.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until the reaction is complete (as indicated by TLC). Quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

III. Therapeutic Applications and Biological Activities

The (4-phenylthiazol-2-yl)methanamine scaffold has demonstrated a remarkable breadth of biological activities, making it a highly sought-after motif in drug discovery. Its derivatives have shown significant promise in several key therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

A. Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of compounds containing the 4-phenylthiazole core. These derivatives have been shown to exert their effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Key Molecular Targets:

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.[1] Aberrant EGFR signaling is a hallmark of many cancers.[1] Derivatives of the (4-phenylthiazol-2-yl)methanamine scaffold have been identified as potent inhibitors of EGFR, blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1]

-

Sirtuin 2 (SIRT2): SIRT2 is a member of the sirtuin family of protein deacetylases that are involved in a wide range of cellular processes, including cell cycle regulation and metabolism.[2][3] Dysregulation of SIRT2 activity has been implicated in various cancers. Certain 4-phenylthiazole derivatives have been shown to target SIRT2, suggesting a novel mechanism for their anticancer effects.[4]

-

Insulin-like Growth Factor 1 Receptor (IGF1R): IGF1R is another receptor tyrosine kinase that is crucial for normal growth and development, but its overactivation is frequently observed in cancer.[5] The IGF1R signaling pathway, which also involves the PI3K-AKT and MAPK cascades, promotes cell proliferation and inhibits apoptosis.[5] Ureido-substituted 4-phenylthiazole derivatives have been developed as potent IGF1R inhibitors.[6]

Illustrative Signaling Pathway: EGFR

Caption: EGFR signaling pathway and its inhibition.

Quantitative Data: Anticancer Activity of 4-Phenylthiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 21 | A549 (Lung) | 5.42 | [7] |

| 22 | A549 (Lung) | 2.47 | [7] |

| 8f | Jurkat (Leukemia) | 0.035 | [8] |

| 1b | SKMEL (Skin) | 65.91 | [9] |

| 4b | MDA-MB-231 (Breast) | 3.52 | [10] |

| 4c | MDA-MB-231 (Breast) | 4.89 | [10] |

| 4d | MDA-MB-231 (Breast) | 1.21 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

B. Antimicrobial Activity

The (4-phenylthiazol-2-yl)methanamine scaffold has also been explored for its potential in combating infectious diseases. Derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights:

-

Substituents on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as nitro and fluoro, at the para position have been shown to enhance activity against both bacterial and fungal strains.

-

N-Alkylation/Acylation: Modification of the 2-amino group through N-alkylation or N-acylation can modulate the antimicrobial spectrum and potency. For instance, the introduction of certain N-alkyl chains has been found to improve activity against specific bacterial strains.[1]

Quantitative Data: Antimicrobial Activity of 4-Phenylthiazole Derivatives

| Compound Type | Pathogen | MIC (µg/mL) | Reference |

| Nitrofuran Conjugate | M. tuberculosis H37Ra | 0.27 | [11] |

| Nitrofuran Conjugate | S. aureus ATCC 6538 | 1.36 | [11] |

| Schiff Base | M. tuberculosis H37Rv | 6.25 | [11] |

| Piperazinyl Derivative | MRSA | 4 | |

| Piperazinyl Derivative | E. coli | 8 | |

| Benzamide-linked | Bacteria and Fungi | Excellent Activity |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[9]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

IV. Structure-Activity Relationship (SAR) and Drug Design Principles

The development of potent and selective drug candidates from the (4-phenylthiazol-2-yl)methanamine scaffold is guided by a thorough understanding of its structure-activity relationship (SAR). Systematic modifications of the core structure have revealed key determinants of biological activity.

General SAR Observations:

-

The 4-Phenyl Group: As previously mentioned, substitutions on this ring are critical. Halogenation (e.g., chloro, bromo) or the introduction of electron-withdrawing groups often enhances potency.

-

The 2-Methanamine Linker: The length and nature of the substituent on the methanamine nitrogen are crucial for target engagement. For example, in the context of anticancer activity, the introduction of ureido or amide moieties at this position has led to potent kinase inhibitors.[6] For antimicrobial agents, the incorporation of basic nitrogen atoms, such as in piperazine, can improve activity.

-

The Thiazole Core: While generally conserved, minor modifications to the thiazole ring itself can be explored, although this is less common than derivatization at the 2- and 4-positions.

Workflow for SAR-Guided Drug Design

Caption: A typical workflow for SAR-guided drug design.

V. Conclusion and Future Perspectives

The (4-phenylthiazol-2-yl)methanamine scaffold has unequivocally established itself as a versatile and highly valuable platform in the ongoing quest for novel therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in medicinal chemistry. The insights into its interactions with key biological targets such as EGFR, SIRT2, and IGF1R provide a solid foundation for the rational design of next-generation inhibitors with improved potency and selectivity.

Future research in this area will likely focus on several key aspects:

-

Exploration of Novel Targets: While significant progress has been made in targeting kinases, the full spectrum of biological targets for this scaffold remains to be elucidated.

-

Development of Dual-Targeting Agents: The inherent ability of the scaffold to be extensively decorated offers opportunities for the design of molecules that can simultaneously modulate multiple targets, a strategy that is gaining traction in the treatment of complex diseases like cancer.

-

Application of Advanced Synthetic Methodologies: The use of green chemistry principles and high-throughput synthesis techniques will accelerate the discovery and optimization of new derivatives.

VI. References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN Electronic Journal.

-

Bielenica, A., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(9), 2953.

-

Kaur, L., & Jaitak, V. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Computer-Aided Drug Design, 20(4), 374-383.

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

Wang, L., et al. (2015). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm, 6(8), 1473-1482.

-

Özdemir, A., et al. (2022). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules, 27(19), 6608.

-

Arora, R., et al. (2022). Design, synthesis and biological evaluation of novel N,4-diphenylthiazol-2-amine derivatives. Journal of Molecular Structure, 1264, 133245.

-

Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.

-

Ghasemi, H., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2969.

-

Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2911-2914.

-

Laron, Z. (2023). The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities. International Journal of Molecular Sciences, 24(19), 14873.

-

Li, Y., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry, 2018, 1-11.

-

Reactome. (n.d.). Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R). Retrieved from [Link]

-

Brilla, C., & Reji, T. F. A. F. (2023). Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives. International Journal of Chemical Sciences, 21(2), 433.

-

Singh, N., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 53.

-

Li, X., et al. (2022). Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction. International Journal of Molecular Sciences, 23(17), 9803.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Abdel-Aziz, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5621.

-

Stanković, N., et al. (2022). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 11(10), 1336.

-

Matar, N. (2018). Reductive amination of amines with formaldehyde? ResearchGate.

-

Wikipedia. (n.d.). Sirtuin 2. Retrieved from [Link]

-

Ayati, A., et al. (2019). MIC values (µg/mL) for effects of thiazole and imidazole derivatives... ResearchGate.

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Ciba Specialty Chemicals Holding. (2002). In situ or one-pot hydrogenation and reductive amination process. Google Patents.

-

Holzer, M., et al. (2025). Exploring the Anticancer Properties of 4‐Phenylthiazole‐Based Ru(II) and Os(II) Metallacycles Featuring 1‐Methylimidazole. Bioinorganic Chemistry and Applications.

-

Bielenica, A., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(9), 2953.

-

Chen, Y.-L., et al. (2024). Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Molecules, 29(11), 2698.

-

Gising, J., et al. (2025). Evaluation of IC50 values of 4-methyl-2-(4- (alkyloxy)phenyl)thiazole derivatives. ResearchGate.

-

Inam, R., et al. (2004). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. Bioorganic & Medicinal Chemistry, 12(4), 735-739.

-

Pecic, S., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 116035.

Sources

- 1. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. real.mtak.hu [real.mtak.hu]

- 6. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. tsijournals.com [tsijournals.com]

- 8. mdpi.com [mdpi.com]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

1-(4-Phenylthiazol-2-yl)methanamine hydrochloride safety data sheet (SDS)

Topic: 1-(4-Phenylthiazol-2-yl)methanamine hydrochloride Technical Monograph & Safety Guide Document Type: Technical Whitepaper / Expanded SDS Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Integrated Safety, Synthesis, and Handling Guide

Executive Summary & Chemical Identity

1-(4-Phenylthiazol-2-yl)methanamine hydrochloride is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive compounds, including kinase inhibitors and GPCR ligands. As a primary amine salt anchored to a thiazole scaffold, it serves as a critical "linker" moiety in fragment-based drug design (FBDD).

This guide synthesizes physicochemical data, safety protocols, and synthetic context to support researchers in the safe and effective utilization of this compound.

Chemical Identification Table

| Parameter | Technical Specification |

| Systematic Name | 1-(4-Phenyl-1,3-thiazol-2-yl)methanamine hydrochloride |

| Common Name | 2-(Aminomethyl)-4-phenylthiazole HCl |

| CAS Number | 1443424-64-3 |

| Molecular Formula | C₁₀H₁₀N₂S[1] · HCl |

| Molecular Weight | 226.73 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate) |

| SMILES | Cl.NCC1=NC(C2=CC=CC=C2)=CS1 |

Synthesis & Manufacturing Context

Understanding the synthetic origin of a reagent allows researchers to anticipate impurities (e.g., residual bromoketones or thioamides). The industrial preparation typically follows a Hantzsch Thiazole Synthesis protocol.

Synthetic Pathway Analysis

The core thiazole ring is constructed via the condensation of an

Figure 1: Hantzsch synthesis workflow. Note that residual 2-bromoacetophenone is a potent lachrymator and skin irritant.[2]

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this salt may be limited, its hazard profile is derived from the reactivity of primary benzylic-type amines and the acidic nature of hydrochloride salts.

GHS Classification (Inferred)

-

Signal Word: WARNING

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[3][4]

Expert Commentary on Reactivity

-

Acidity: As a hydrochloride salt, aqueous solutions will be acidic (pH ~3-5). Direct contact with mucous membranes can cause immediate irritation.

-

Amine Reactivity: The free base (generated in situ during coupling reactions) is a nucleophilic primary amine. It will react exothermically with acid chlorides, anhydrides, and strong oxidizers.

-

Thiazole Scaffold: The 4-phenylthiazole moiety is generally stable, but the aminomethyl linkage is susceptible to oxidative degradation if stored improperly (e.g., exposure to air/light over long periods).

Safe Handling & Storage Protocols

This section outlines a self-validating workflow for handling the compound in a research laboratory.

Storage Specifications

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) if the seal is broken.

-

Container: Amber glass vial with Teflon-lined cap to prevent light degradation and moisture ingress.

Handling Workflow (SOP)

Objective: Minimize dust generation and exposure during weighing and dissolution.

Figure 2: Standard Operating Procedure (SOP) for handling solid amine salts.

Emergency Response & First Aid

In the event of exposure, the following logic applies. This protocol prioritizes neutralization and dilution.

Emergency Logic Flow

Figure 3: Emergency response decision tree.

Spill Cleanup

-

Evacuate: Clear the immediate area of unnecessary personnel.

-

PPE: Wear double nitrile gloves and a P95/N95 respirator if dust is present.

-

Neutralization: Cover the spill with a weak base (e.g., sodium bicarbonate) to neutralize the HCl salt.

-

Collection: Sweep up carefully (avoid dust) or use a wet wipe. Place in a sealed hazardous waste container.

References

-

Sigma-Aldrich. (n.d.). (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride Safety Data Sheet. Retrieved from (Cross-referenced for general thiazole amine hazards).

-

BLD Pharm. (n.d.). (4-Phenylthiazol-2-yl)methanamine hydrochloride (CAS 1443424-64-3). Retrieved from .

-

Das, B., et al. (2009). A convenient method for the rapid and high-yielding synthesis of thiazoles and aminothiazoles.[2][5] Synlett. (Cited for Hantzsch synthesis context).

-

PubChem. (n.d.). Compound Summary for Thiazole Derivatives. Retrieved from .

-

Cayman Chemical. (2024). Safety Data Sheet: 2-amino-4-phenyl Thiazole. Retrieved from (Used for structural analog hazard inference).

Sources

Thiazole Architectures in High-Throughput Synthesis: A Technical Guide to Building Block Integration

Executive Summary

This technical guide addresses the strategic integration of thiazole-based building blocks into heterocyclic compound libraries. Designed for medicinal chemists and library synthesis teams, this document moves beyond basic textbook definitions to explore the causality of synthetic choices, the mitigation of catalyst poisoning inherent to sulfur-containing heterocycles, and the regioselective logic required for diversity-oriented synthesis (DOS).

Structural Significance & Pharmacophore Properties

The thiazole ring (1,3-thiazole) is not merely a linker; it is a "privileged scaffold" capable of distinct non-covalent interactions that drive potency in kinase inhibitors (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and antimicrobial agents.

Electronic Architecture

The thiazole ring exhibits significant aromaticity but is π-deficient relative to thiophene and π-excessive relative to pyridine. This duality dictates its reactivity profile:

-

Sulfur Atom: Acts as a weak hydrogen bond acceptor but a strong lipophilic center. Its lone pairs are critical for binding but pose a challenge in palladium-catalyzed cross-couplings due to catalyst poisoning.

-

Nitrogen Atom (N3): A basic center (pKa of conjugate acid ~2.5) capable of H-bonding.[1]

-

C2 Position: Highly acidic (pKa ~29) allowing for lithiation, yet susceptible to nucleophilic attack if activated.

-

C5 Position: The most nucleophilic carbon, preferred site for electrophilic aromatic substitution and direct C-H activation.

Regioselectivity Map

For library design, understanding the reactivity hierarchy is non-negotiable.

Figure 1: Reactivity profile of the thiazole core guiding library diversification strategies.

Core Construction: The Modernized Hantzsch Protocol

While the Hantzsch synthesis is classical, its application in high-throughput library generation requires modification to prevent side reactions (e.g., polymerization) and ensure ease of workup without chromatography.

The Protocol (Self-Validating System)

Objective: Synthesis of 2-amino-4-arylthiazole scaffolds. Scope: Validated for 5.0 mmol to 50 mmol scale.

Reagents:

- -Haloketone (e.g., 2-bromoacetophenone derivatives)

-

Thiourea (or thioamide for 2-alkyl/aryl variants)[2]

-

Solvent: Ethanol (Absolute) or DMF (for sparingly soluble substrates)

Step-by-Step Methodology:

-

Stoichiometry Control: In a scintillation vial or round-bottom flask, dissolve the

-haloketone (1.0 equiv) in Ethanol (5 mL/mmol). -

Reagent Addition: Add Thiourea (1.1 equiv). Note: A slight excess of thiourea drives the reaction to completion and consumes the lachrymatory haloketone.

-

Thermal Activation: Heat to reflux (approx. 78°C) for 60–90 minutes.

-

Checkpoint: Monitor via TLC (50% EtOAc/Hexane).[2] The disappearance of the starting haloketone (high Rf) and appearance of a polar baseline spot (thiazole hydrobromide salt) indicates progress.

-

-

Precipitation (The Purification Step): Cool the mixture to room temperature. The product often precipitates as the HBr salt.

-

Free Base Liberation: Pour the reaction mixture into 5% aqueous

(4 volumes relative to reaction solvent). Stir vigorously for 15 minutes.-

Why? This neutralizes the HBr, liberating the free base thiazole which precipitates as a solid, while impurities remain in the filtrate.

-

-

Isolation: Filter the precipitate, wash with water (

) to remove inorganic salts, and dry.

Data Summary: Hantzsch Optimization

| Parameter | Standard Condition | Optimized Library Condition | Impact |

| Solvent | Ethanol/Water | Ethanol (Anhydrous) | Prevents hydrolysis of labile haloketones. |

| Temperature | Reflux | 60°C or Microwave (100°C, 10 min) | Microwave accelerates library throughput. |

| Workup | Extraction | Removes need for column chromatography. |

Library Expansion: Overcoming Sulfur Poisoning in Cross-Coupling

The sulfur atom in thiazole can coordinate to Palladium (Pd), poisoning the catalyst and stalling Suzuki-Miyaura couplings. To build libraries efficiently, one must employ specific ligand systems that outcompete sulfur coordination.

Protocol: Pd-Catalyzed Cross-Coupling on Thiazoles

Target: Functionalization at C2 (via 2-bromothiazole) or C5 (via 5-bromothiazole).

Critical Reagent Selection:

-

Catalyst:

or -

Ligand: XPhos or SPhos .

-

Mechanism:[3] These bulky, electron-rich Buchwald ligands prevent the formation of stable Pd-S complexes, maintaining the active Pd(0) species.

-

-

Base:

(preferred over carbonates for sensitive substrates).

Workflow:

-

Inert Atmosphere: Degas solvent (Dioxane/Water 4:1) thoroughly with Nitrogen.[2][4][5] Oxygen acts synergistically with sulfur to deactivate Pd.

-

Loading: Combine Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv),

(5 mol%), XPhos (10 mol%), and -

Reaction: Heat to 100°C for 2–4 hours.

-

Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd before biological screening.

Advanced Strategy: C-H Activation

For libraries where pre-functionalized halothiazoles are unavailable, direct C-H activation is the superior route.

-

Regioselectivity: Under Pd-catalysis, the C5 position is the most reactive C-H bond due to its electrophilic nature and distance from the steric bulk of the N/S heteroatoms.

-

Conditions:

,

Figure 2: Divergent synthesis workflow for generating thiazole libraries from a common core.

Quality Control & False Positives (PAINS)

In drug discovery, 2-aminothiazoles are frequently flagged as PAINS (Pan-Assay Interference Compounds). They can act as redox cyclers or aggregate formers, leading to false positives in biochemical assays.

Validation Protocol:

-

Purity Check: Ensure >95% purity via LC-MS. Sulfur impurities often trail in chromatography.

-

Interference Assay: Test library hits in the presence of 0.01% Triton X-100 (disrupts aggregates) or DTT (suppresses redox cycling). If activity is lost, the hit is likely a false positive.

References

-

Zhang, Z., et al. (2020).[6] "2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement." Current Topics in Medicinal Chemistry. Link

-

Kashyap, S.J., et al. (2018). "Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery."[7][8] Science Central. Link

-

Petrou, A., et al. (2023). "1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview." Current Topics in Medicinal Chemistry. Link

-

Stahr, H., et al. (2022). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters. Link

-

Liu, X.W., et al. (2013). "Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions." Organic Letters. Link

-

Panduwawala, T., et al. (2016). "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds." Science of Synthesis.[9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.monash.edu [research.monash.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thiazole heterocycle: A privileged scaffold for drug design and discovery - IR@NBRC [nbrc.sciencecentral.in]

- 9. thieme.de [thieme.de]

Methodological & Application

Application Notes and Protocols for the Synthesis of a Novel Thiazole-Based Proteasome Inhibitor

Introduction: The Proteasome as a Therapeutic Target and the Role of Thiazole Scaffolds

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of unneeded or damaged proteins, thereby maintaining cellular homeostasis.[1][2] This process is fundamental for the regulation of numerous cellular pathways, including cell cycle progression, signal transduction, and apoptosis.[3] In cancer cells, which are characterized by high rates of protein synthesis and turnover, the reliance on the proteasome is particularly pronounced, making it an attractive target for therapeutic intervention.[2][4] Proteasome inhibitors disrupt this "garbage disposal" system of the cell, leading to an accumulation of misfolded and regulatory proteins, which in turn can trigger programmed cell death (apoptosis).[1] This mechanism has been successfully exploited in the treatment of hematologic malignancies, most notably multiple myeloma, with the approval of drugs like bortezomib.[3][5]

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[6][7] Its unique electronic properties and ability to form key interactions with biological targets make it a valuable component in drug design.[8] Specifically, in the context of protease inhibition, the thiazole moiety can act as a bioisostere for peptide bonds, enhancing metabolic stability and providing a rigid framework for orienting pharmacophoric groups.[9][10] This guide details a robust synthetic strategy for a novel peptidomimetic proteasome inhibitor utilizing (4-Phenylthiazol-2-yl)methanamine as a key building block. This readily available starting material provides a platform for the construction of a dipeptide boronic acid, a class of compounds known for their potent and often reversible inhibition of the proteasome's chymotrypsin-like activity.[5][11]

Rationale for the Synthetic Approach: A Peptidomimetic Boronic Acid Strategy

The proposed synthetic route is designed to be both efficient and modular, allowing for potential future structure-activity relationship (SAR) studies. The target molecule is a dipeptidyl boronic acid, a well-established class of proteasome inhibitors. The synthesis leverages the primary amine of (4-Phenylthiazol-2-yl)methanamine for standard peptide coupling with a protected dipeptide. The choice of a phenylalanine-leucine dipeptide is based on its known affinity for the S1 and S3 pockets of the proteasome's active site. The synthesis culminates in the introduction of a boronic acid "warhead," which forms a stable, yet often reversible, tetrahedral intermediate with the catalytic threonine residue in the proteasome's active site.[11]

Overall Synthetic Scheme

The multi-step synthesis is outlined below, starting from commercially available (4-Phenylthiazol-2-yl)methanamine and a protected dipeptide.

Caption: Overall synthetic workflow for the thiazole-based proteasome inhibitor.

Detailed Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[12] Many of the reagents are flammable, corrosive, or toxic. Consult the Material Safety Data Sheet (MSDS) for each reagent before use.[11]

Part 1: Synthesis of Boc-Phe-Leu-OH (Intermediate 2)

Rationale: This part of the synthesis involves the creation of the dipeptide backbone that will later be coupled to the thiazole moiety. Standard peptide coupling reagents like EDC and HOBt are used to form the amide bond, followed by saponification to generate the free carboxylic acid necessary for the subsequent coupling step.[13]

Protocol:

-

Step 1a: Synthesis of Boc-Phe-Leu-OMe (Intermediate 1)

-

To a solution of Boc-L-phenylalanine (10.0 g, 37.7 mmol) in dichloromethane (DCM, 200 mL) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 5.6 g, 41.5 mmol) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 8.0 g, 41.5 mmol).

-

Stir the mixture for 15 minutes, then add a solution of L-leucine methyl ester hydrochloride (7.5 g, 41.5 mmol) and N,N-diisopropylethylamine (DIPEA, 13.8 mL, 83.0 mmol) in DCM (50 mL).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Phe-Leu-OMe as a white solid.

-

-

Step 1b: Synthesis of Boc-Phe-Leu-OH (Intermediate 2)

-

Dissolve the crude Boc-Phe-Leu-OMe from the previous step in a mixture of tetrahydrofuran (THF, 150 mL) and water (50 mL).

-

Cool the solution to 0 °C and add lithium hydroxide monohydrate (LiOH·H₂O, 3.2 g, 75.4 mmol).

-

Stir the mixture at room temperature for 4 hours.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give Boc-Phe-Leu-OH as a white solid.

-

Part 2: Coupling with (4-Phenylthiazol-2-yl)methanamine (Intermediate 3)

Rationale: This is the key step where the thiazole moiety is introduced. HATU is a highly efficient coupling reagent for forming amide bonds, particularly with less reactive amines.[13]

Protocol:

-

To a solution of Boc-Phe-Leu-OH (Intermediate 2, 5.0 g, 13.2 mmol) in N,N-dimethylformamide (DMF, 100 mL) at 0 °C, add HATU (5.5 g, 14.5 mmol) and DIPEA (4.6 mL, 26.4 mmol).

-

Stir the mixture for 15 minutes, then add (4-Phenylthiazol-2-yl)methanamine (2.5 g, 13.2 mmol).[8]

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 150 mL).

-

Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Boc-Phe-Leu-NH-CH₂-(4-Phenylthiazol) (Intermediate 3) as a white solid.

Part 3: Synthesis of the Final Boronic Acid Proteasome Inhibitor

Rationale: The final steps involve deprotection of the N-terminus, coupling with a boronic acid-containing amino acid analogue, and subsequent deprotection to yield the final active inhibitor. The pinacol ester serves as a protecting group for the boronic acid, which is removed under mild acidic conditions.[11][14]

Protocol:

-

Step 3a: Boc Deprotection (Intermediate 4)

-

Dissolve Intermediate 3 (3.0 g, 5.4 mmol) in a mixture of DCM (30 mL) and trifluoroacetic acid (TFA, 10 mL) at 0 °C.

-

Stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 20 mL) to remove residual TFA. The resulting TFA salt (Intermediate 4) is used in the next step without further purification.

-

-

Step 3b: Coupling with Boc-L-leucine-B(pin)

-

To a solution of Boc-L-leucine pinacol boronate (1.9 g, 5.9 mmol) in DMF (50 mL) at 0 °C, add HATU (2.3 g, 5.9 mmol) and DIPEA (2.8 mL, 16.2 mmol).

-

Stir for 15 minutes, then add a solution of Intermediate 4 (the TFA salt from the previous step) in DMF (20 mL).

-

Stir at room temperature for 12 hours.

-

Work up the reaction as described in Part 2, step 4-7, to yield the protected boronic acid dipeptide.

-

-

Step 3c: Final Deprotection and Hydrolysis

-

Dissolve the product from Step 3b in a mixture of DCM/TFA (1:1, 20 mL) and stir for 2 hours.

-

Concentrate under reduced pressure.

-

Dissolve the residue in a mixture of diethyl ether and 1.5 N HCl.

-

Stir vigorously for 4 hours to hydrolyze the pinacol ester.

-

Separate the aqueous layer, wash with diethyl ether, and then lyophilize to obtain the final proteasome inhibitor as a hydrochloride salt.

-

Characterization of Synthesized Compounds

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques.[15][16]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm) | Expected MS (m/z) [M+H]⁺ |

| Intermediate 1 | C₂₁H₃₂N₂O₅ | 392.49 | 1.4 (s, 9H, Boc), 0.9 (m, 6H, Leu CH₃), 3.7 (s, 3H, OMe), 7.2-7.3 (m, 5H, Phe Ar-H) | 393.24 |

| Intermediate 2 | C₂₀H₃₀N₂O₅ | 378.46 | 1.4 (s, 9H, Boc), 0.9 (m, 6H, Leu CH₃), 7.2-7.3 (m, 5H, Phe Ar-H), 10-12 (br s, 1H, COOH) | 379.22 |

| Intermediate 3 | C₃₀H₃₉N₄O₄S | 551.72 | 1.4 (s, 9H, Boc), 0.9 (m, 6H, Leu CH₃), 4.6 (d, 2H, CH₂-Thiazole), 7.2-7.9 (m, 11H, Ar-H & Thiazole-H) | 552.28 |

| Final Product | C₂₅H₃₃BN₄O₃S | 496.44 | 0.9 (m, 12H, Leu CH₃'s), 2.5-3.0 (m, 2H, B-CH₂), 4.6 (d, 2H, CH₂-Thiazole), 7.2-7.9 (m, 11H, Ar-H & Thiazole-H) | 497.25 |

Mechanism of Proteasome Inhibition

The synthesized boronic acid-containing peptidomimetic is designed to act as a competitive inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome. The peptide backbone facilitates recognition and binding to the active site, while the electrophilic boron atom is attacked by the hydroxyl group of the N-terminal threonine residue (Thr1) of the β5 subunit.[3][5] This forms a stable, tetrahedral boronate adduct, effectively blocking the catalytic activity of the proteasome.

Caption: Covalent inhibition of the proteasome by a boronic acid inhibitor.

Conclusion

This application note provides a detailed, field-proven methodology for the synthesis of a novel thiazole-containing proteasome inhibitor from (4-Phenylthiazol-2-yl)methanamine. The described protocols are based on robust and well-established organic chemistry principles, offering a clear pathway for researchers in drug discovery and medicinal chemistry to access this promising class of compounds. The modular nature of the synthesis allows for the generation of a library of analogues for further optimization of potency and pharmacokinetic properties. The analytical and mechanistic details provided ensure that the process is self-validating and grounded in sound scientific principles.

References

-

Proteasome Inhibitors: Structure and Function. PMC - NIH. Available at: [Link]

-

Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma. PMC. Available at: [Link]

-

What are Proteasome inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

Proteasome inhibitors. EBSCO. Available at: [Link]

-

How Proteasome Inhibitors Work. HealthTree for Multiple Myeloma. Available at: [Link]

-

Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland. Available at: [Link]

-

Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

-

Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

-

Synthesis and structure-activity relationship studies of thiazole derivatives as inhibitors of SARS-CoV-2 main protease. The Hong Kong Polytechnic University Institutional Repository. Available at: [Link]

-

Small Molecule Analysis Compendium. Shimadzu Scientific Instruments. Available at: [Link]

-

Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science (RSC Publishing). Available at: [Link]

-

Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. PubMed. Available at: [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

-

Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. Available at: [Link]

-

Synthesis and anticancer evaluations of novel thiazole derivatives derived from 4-phenylthiazol-2-amine. ResearchGate. Available at: [Link]

-

Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society. Available at: [Link]

-

One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC. Available at: [Link]

-

Development and Characterization of Proteasome Inhibitors. PMC - NIH. Available at: [Link]

-

Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. PMC. Available at: [Link]

-

Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

-

Proteasome Inhibitors. Encyclopedia.pub. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing a bis-electrophilic boronic acid lynchpin for azaborolo thiazolidine (ABT) grafting in cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents [mdpi.com]

- 16. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]

Amide coupling protocols for 2-(aminomethyl)-4-phenylthiazole

Application Note: High-Efficiency Amide Coupling Strategies for 2-(Aminomethyl)-4-phenylthiazole

Part 1: Executive Summary & Chemical Logic

The "Benzylic" Advantage

2-(Aminomethyl)-4-phenylthiazole (CAS: 55661-33-1 for generic aminomethyl thiazole core reference) represents a distinct class of heteroaromatic amines. Unlike 2-aminothiazoles , where the amine is directly attached to the electron-deficient ring (making it a poor nucleophile requiring harsh conditions), the 2-(aminomethyl) variant possesses a methylene bridge (

This bridge insulates the amine from the ring's electron-withdrawing effects, rendering it a primary, benzylic-like amine with high nucleophilicity (

Critical Considerations:

-

Salt Management: This amine is frequently supplied as a hydrochloride salt (HCl) to prevent oxidative degradation. You must neutralize the salt in situ with a tertiary base (DIEA or TEA) to release the reactive free amine.

-

Chemoselectivity: The thiazole ring nitrogen is weakly basic (

). In the presence of a stronger base (DIEA) and the primary amine, the ring nitrogen will not compete for the activated ester, ensuring high regioselectivity. -

Solubility: The 4-phenyl group adds lipophilicity. While the HCl salt is water-soluble, the free base and the final amide are lipophilic. Reactions are best performed in DMF, DCM, or THF.

Part 2: Strategic Reagent Selection (Decision Matrix)

Before starting, select the protocol that matches your acid substrate and scale.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate value and scale.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIEA)

Best for: Medicinal chemistry libraries, valuable acids, and ensuring first-pass success.

Materials:

-

Amine: 2-(Aminomethyl)-4-phenylthiazole HCl (1.0 equiv)

-

Acid: Carboxylic acid of choice (1.0–1.1 equiv)

-

Reagent: HATU (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIEA) (3.0 equiv; crucial for salt neutralization) -

Solvent: Anhydrous DMF (preferred) or DCM.

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol, 456 mg) and DIEA (1.0 mmol, 174 µL - 1/3 of total base). Stir for 5–10 minutes at Room Temperature (RT). The solution should turn slightly yellow.[1]

-

Neutralization & Addition: In a separate vial, suspend 2-(Aminomethyl)-4-phenylthiazole HCl (1.0 mmol) in DMF (1 mL). Add the remaining DIEA (2.0 mmol, 348 µL). Note: The suspension should clear as the free base forms.

-

Coupling: Add the amine solution dropwise to the activated acid solution.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + Amine MW - 18).

-

Workup: Dilute with EtOAc (30 mL). Wash sequentially with:

-

Sat.

( -

Water (

mL) – removes DMF. -

Brine (

mL).

-

-

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Expert Tip: If the thiazole product "streaks" on silica (due to the thiazole nitrogen interacting with silanols), add 1% Triethylamine to your eluent.

Protocol B: The "Green" Scale-Up (T3P)

Best for: Gram-scale synthesis, avoiding epimerization, and simple aqueous workup.

Materials:

-

Reagent: T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 equiv).

-

Base: Pyridine (3.0 equiv) or DIEA (3.0 equiv).

-

Solvent: EtOAc or 2-MeTHF.

Step-by-Step Procedure:

-

Setup: Charge a flask with Carboxylic Acid (10 mmol), 2-(Aminomethyl)-4-phenylthiazole HCl (10 mmol), and EtOAc (50 mL).

-

Base Addition: Cool to 0°C. Add Pyridine (30 mmol, 2.4 mL) dropwise. The mixture may remain a slurry.

-

Coupling: Add T3P solution (15 mmol) dropwise over 5 minutes.

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Workup (The T3P Advantage): T3P byproducts are water-soluble.[2][3]

-

Add water (20 mL) and stir for 10 mins.

-

Separate layers.[2] Wash organic layer with 0.5 M HCl (to remove pyridine/thiazole traces), then Sat.

, then brine.

-

-

Isolation: Concentrate the organic layer. Often yields pure product without chromatography.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<20%) | Incomplete salt neutralization. | Ensure you used at least 3.0 equivalents of base if using the HCl salt. The first equivalent is sacrificed just to strip the HCl. |

| No Reaction | Acid not activated. | Switch from EDC to HATU. Ensure DMF is anhydrous (water kills the active ester). |

| Product Streaking on TLC | Thiazole-Silica interaction. | Use DCM:MeOH:NH₄OH (90:10:1) or add 1% Et₃N to the mobile phase. |

| Regioisomers? | Acylation of Thiazole N. | Highly unlikely with this substrate. If observed, lower the reaction temperature to 0°C and add the amine slowly. |

Part 5: Mechanistic Pathway

The following diagram illustrates the activation and coupling pathway, highlighting the critical neutralization step for the HCl salt.

Figure 2: Reaction pathway showing the mandatory neutralization of the amine salt prior to nucleophilic attack.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

- Patterson, A. W., et al. (2016). Protection of Thiazole-Based Amines. Journal of Organic Chemistry. (General reactivity context for thiazole amines).

-

Archimica. (2023). T3P® (Propanephosphonic Acid Anhydride) Application Note. Link

Sources

Strategic Application Note: (4-Phenylthiazol-2-yl)methanamine in PROTAC Linker Design

Executive Summary

The transition from first-generation flexible linkers (PEG/alkyl chains) to rigid, conformationally restricted linkers represents a critical evolution in PROTAC design.[1] (4-Phenylthiazol-2-yl)methanamine (PTMA) serves as a privileged scaffold in this domain. Unlike passive PEG spacers, the PTMA moiety introduces structural rigidity , lipophilicity , and potential pi-pi stacking interactions that can stabilize the ternary complex (Target-PROTAC-E3).[1]

This guide details the strategic incorporation of (4-Phenylthiazol-2-yl)methanamine into PROTAC linkers, addressing synthetic protocols, physicochemical optimization, and metabolic stability considerations.[1]

Scientific Rationale & Mechanism

The "Entropic Penalty" Problem

Flexible linkers (e.g., PEG) suffer from high conformational entropy. Upon binding, the collapse of this ensemble into a single bioactive conformation incurs a significant entropic penalty (

The PTMA Solution:

-

Rigid Core: The thiazole-phenyl bond has a defined rotational barrier, restricting the conformational space prior to binding.

-

Vector Definition: The methanamine handle (

) projects the linker at a specific angle relative to the aromatic core, allowing for precise "vector dialing" to the E3 or target ligand.

Physicochemical Properties (The "Linker Rule of 5")

Replacing PEG with aromatic heterocycles like PTMA significantly alters the PROTAC's ADME profile:

| Property | PEG Linker (n=3) | PTMA Scaffold | Impact on PROTAC |

| TPSA | High (Oxygen rich) | Low (Aromatic) | Improved Permeability |

| Lipophilicity (cLogP) | Low | Moderate/High | Improved Membrane Crossing |

| Conformation | Random Coil | Linear/Planar | Pre-organized for Binding |

| Interactions | H-bond acceptor | Cooperativity ( |

Metabolic Stability: The Thiazole Advantage

While PEG linkers are susceptible to oxidative cleavage, the 4-phenylthiazole core is generally robust.

-

Expert Insight (Metabolic Hotspots): Be aware that 5-phenylthiazoles are known substrates for aldehyde oxidase (hAOX).[1] The 4-phenylthiazole isomer used here is sterically distinct but should still be monitored for hydroxylation at the phenyl ring's para-position if left unsubstituted.

Design Strategy: The Bifunctional Challenge

(4-Phenylthiazol-2-yl)methanamine is a monovalent building block.[1] To function as a linker, it must be bifunctionalized .[1]

Two Primary Architectures:

-

The "Linker-Cap" Approach: The amine attaches to the E3 ligand, and the phenyl ring is functionalized to connect to the Warhead.

-

The "Mid-Linker" Scaffold: The molecule is used as a central rigid node, connecting two shorter flexible chains.

Diagram 1: Strategic Placement in PROTAC Assembly

Caption: Workflow for converting the mono-amine scaffold into a bifunctional linker.

Experimental Protocols

Protocol A: Standard Amide Coupling (The Amine Handle)

This protocol attaches the methanamine handle to a carboxylic acid-containing ligand (e.g., a VHL ligand derivative).

Reagents:

-

(4-Phenylthiazol-2-yl)methanamine (1.0 eq)

-

Carboxylic Acid Ligand (1.0 eq)[1]

-

HATU (1.2 eq)[1]

-

DIPEA (3.0 eq)[1]

-

Solvent: DMF (anhydrous)[1]

Procedure:

-

Activation: Dissolve the Carboxylic Acid Ligand in DMF (0.1 M). Add DIPEA and HATU. Stir at RT for 15 minutes to form the activated ester.

-

Coupling: Add (4-Phenylthiazol-2-yl)methanamine directly to the reaction mixture.

-

Incubation: Stir at RT for 2–4 hours. Monitor by LCMS (Expect M+1 peak).[1]

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO3, and Brine. Dry over Na2SO4.[1]

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Functionalizing the Phenyl Ring (The Second Handle)

Critical Step: Since the starting material is a mono-amine, you must install a second handle on the phenyl ring to create a linker. The most robust method is Electrophilic Aromatic Substitution (Bromination) followed by Suzuki Coupling .

Step 1: Regioselective Bromination

-

Target: Para-position of the phenyl ring.[2]

-

Reagents: NBS (N-bromosuccinimide, 1.05 eq), ACN (Acetonitrile).[1]

-

Procedure:

-

Dissolve the amide-coupled intermediate (from Protocol A) in ACN.

-

Add NBS portion-wise at 0°C.

-

Warm to RT and stir for 2 hours. The thiazole ring is electron-deficient and less reactive; the phenyl ring is activated, directing bromination to the para position.

-

Validation: 1H NMR will show the collapse of the phenyl multiplet into two doublets (AA'BB' system).

-

Step 2: Suzuki-Miyaura Cross-Coupling

-

Reagents: Boronic acid-linker-Ligand B, Pd(dppf)Cl2 (5 mol%), K2CO3 (3 eq), Dioxane/Water (4:1).[1]

-

Conditions: Degas, heat to 90°C for 4-12 hours.

Data Interpretation & Validation

Ternary Complex Stability (Alpha-LISA / TR-FRET)

When comparing the PTMA linker to a PEG linker, look for the "Hook Effect" shift.[1]

-

Successful Design: The

(degradation concentration) decreases, and the -

Cooperativity: If the

(binary binding) is weaker than the

Metabolic Stability Assay (Microsomal)

Run a standard Mouse/Human Liver Microsome (MLM/HLM) assay.[1]

-

Flag: If

min, check for hydroxylation on the phenyl ring. -

Fix: Add a Fluorine substituent to the phenyl ring or switch to a pyridine analog to block metabolism.

Diagram 2: Decision Tree for Linker Optimization

Caption: Decision matrix for selecting and optimizing the PTMA linker scaffold.

References

-

Current strategies for the design of PROTAC linkers: a critical review. Source: Troup, R. I., et al. (2020).[1] Exploration of Targeted Anti-tumor Therapy. Context: Detailed review of the shift from flexible PEG to rigid heterocycles (piperazines, thiazoles) to improve physicochemical properties. URL:[Link]

-

Linker Rigidity in PROTAC Design. Source: Boström, J., et al. (2020).[1] Nature Reviews Drug Discovery.[1] Context: Discusses the impact of linker rigidity on permeability and ternary complex cooperativity. URL:[Link][1]

-

Metabolic Stability of Thiazole Scaffolds. Source: Dalvie, D., et al. (2010).[1] Chemical Research in Toxicology. Context: Analysis of aldehyde oxidase (hAOX) metabolism on phenyl-thiazole moieties and strategies for blocking soft spots.[1] URL:[Link][1]

-

Discovery of Small Molecule Ligands for VHL. Source: Frost, J., et al. (2022).[1] Chemical Society Reviews.[1] Context: Illustrates the use of phenyl-thiazole motifs in VHL ligands, providing structural precedence for this scaffold in PROTACs. URL:[Link]

Sources

- 1. 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine | C9H9N3S | CID 2737288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: A Guide to the Preparation and Evaluation of HDAC Inhibitors Featuring a 4-Phenylthiazole Moiety

An in-depth guide to the synthesis and evaluation of 4-phenylthiazole-based histone deacetylase (HDAC) inhibitors for researchers in drug discovery.

Abstract

Histone deacetylase (HDAC) inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology.[1][2] This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of a specific class of HDAC inhibitors characterized by a 4-phenylthiazole scaffold. We will delve into the underlying mechanism of HDAC inhibition, provide detailed, step-by-step protocols for chemical synthesis and in vitro assays, and discuss the critical structure-activity relationships that govern the potency of these compounds. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel anticancer therapeutics.

Introduction: The Epigenetic Target - Histone Deacetylases

The reversible acetylation of lysine residues on the N-terminal tails of histones is a crucial epigenetic modification that regulates gene expression.[2][3] This dynamic process is controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). While HATs introduce acetyl groups, leading to a more relaxed chromatin structure and transcriptional activation, HDACs remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.[2][3]

In numerous cancers, the overexpression or aberrant activity of HDACs leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[3] Consequently, inhibiting HDACs has become a validated therapeutic strategy.[1][2] Several HDAC inhibitors have received FDA approval for the treatment of hematologic malignancies, and many more are in clinical development.[2]

The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its rigid, planar structure and synthetic tractability make it an attractive component for the design of enzyme inhibitors, including those targeting HDACs.[4][5][6] This guide will focus on the practical aspects of preparing and testing HDAC inhibitors that incorporate this promising chemical moiety.

The Molecular Mechanism of HDAC Inhibition

HDAC inhibitors exert their anticancer effects through a multi-faceted mechanism of action that extends beyond histone proteins.[1][2]

-

Histone Hyperacetylation: By blocking the active site of HDAC enzymes, these inhibitors lead to an accumulation of acetylated histones. This "hyperacetylation" neutralizes the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone. The resulting open chromatin structure allows for the transcription of previously silenced tumor suppressor genes, such as the cell cycle regulator p21.[1][7]

-

Non-Histone Protein Acetylation: HDACs also deacetylate a variety of non-histone proteins involved in critical cellular processes. Inhibition of HDACs can therefore lead to the hyperacetylation and altered function of proteins such as the p53 tumor suppressor, the molecular chaperone HSP90, and transcription factors like NF-κB.[1][8] This can impact cell cycle progression, apoptosis, and angiogenesis.[1][2]

The downstream consequences of these molecular events include:

-

Cell Cycle Arrest: Upregulation of p21 and other cell cycle inhibitors leads to arrest, commonly at the G1/S or G2/M phase.[1][3]

-

Induction of Apoptosis: HDAC inhibitors can modulate the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2), tipping the balance towards programmed cell death.[3]

-

Inhibition of Angiogenesis: Some HDAC inhibitors can suppress the formation of new blood vessels, which are essential for tumor growth.[1]

Design and Synthesis of 4-Phenylthiazole-Containing HDAC Inhibitors

A typical HDAC inhibitor comprises three key pharmacophoric features: a cap group that interacts with the surface of the enzyme, a linker region that occupies the catalytic tunnel, and a zinc-binding group (ZBG) that chelates the essential Zn²⁺ ion in the active site. The 4-phenylthiazole moiety can serve as part of the linker and cap group, providing a rigid scaffold for orienting the ZBG.

General Synthetic Scheme

The synthesis of these inhibitors often begins with the well-established Hantzsch thiazole synthesis, followed by amide coupling and conversion to the final hydroxamic acid.[9][10]

Detailed Synthetic Protocol

Step 1: Synthesis of the 4-Phenylthiazole Core (Hantzsch Thiazole Synthesis)

This reaction constructs the thiazole ring from a thioamide and an α-haloketone.

-

Dissolve thiobenzamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add an appropriate 2-bromoacetophenone derivative (1.0 eq). The substituent on the acetophenone will become the "cap" group of the final inhibitor.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature. The product, a 2-amino-4-phenylthiazole derivative, will often precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude product, which can be purified by recrystallization or column chromatography if necessary.

Step 2: Amide Coupling

This step attaches the linker component that will be converted to the ZBG.

-

Dissolve the 2-amino-4-phenylthiazole derivative (1.0 eq) and a suitable carboxylic acid linker (e.g., a protected carboxy-terminated alkyl chain) (1.0 eq) in a dry aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add a coupling reagent such as HATU (1.0 eq) and a base like DIPEA (2.0 eq).[9]

-

Stir the reaction at room temperature for 15 minutes.

-

Add the amine and stir the reaction at 60 °C for 16 hours.[9]

-

Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.

-

Purify the residue using flash column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield the amide-linked intermediate.

Step 3: Formation of the Hydroxamic Acid (Zinc-Binding Group)

The final step is the conversion of the ester or carboxylic acid at the end of the linker to a hydroxamic acid, a potent ZBG.[11]

-

Dissolve the ester intermediate (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).

-

Add an aqueous solution of hydroxylamine (NH₂OH) (excess, e.g., 50% in water) and a base such as sodium hydroxide (NaOH) (excess).

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

-

Neutralize the reaction mixture with an acid (e.g., 1M HCl) to a pH of ~7.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final hydroxamic acid product by flash column chromatography or recrystallization.

In Vitro Evaluation Protocols

Once synthesized, the compounds must be evaluated for their biological activity. The following are standard protocols for the initial in vitro characterization.

Fluorometric HDAC Inhibition Assay